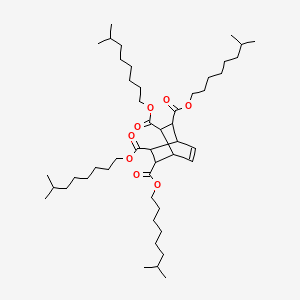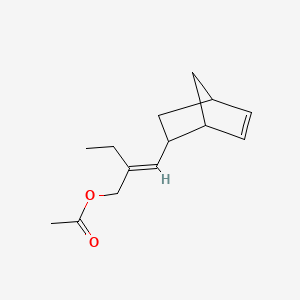
Ergonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergonine is a naturally occurring alkaloid found in ergot, a fungus that infects rye and other cereals. It belongs to the class of ergot alkaloids, which are known for their diverse pharmacological activities. This compound is structurally related to lysergic acid and is a key intermediate in the biosynthesis of various ergot alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ergonine can be synthesized through several chemical routes. One common method involves the hydrogenation of lysergic acid derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of Claviceps purpurea, a fungus that produces ergot alkaloids. The fermentation process is carefully controlled to optimize the yield of this compound and other desired alkaloids. After fermentation, the alkaloids are extracted and purified using techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Ergonine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for the synthesis of different derivatives and for studying the compound’s properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound is typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides, which can replace specific functional groups on the this compound molecule.
Major Products: The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties. For example, the oxidation of this compound can lead to the formation of lysergic acid, a precursor for many other ergot alkaloids.
Aplicaciones Científicas De Investigación
Ergonine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other ergot alkaloids and their derivatives.
Biology: this compound and its derivatives are studied for their effects on biological systems, including their interactions with neurotransmitter receptors.
Medicine: this compound derivatives have been investigated for their potential therapeutic effects, including their use in treating migraines and other neurological disorders.
Industry: this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs.
Mecanismo De Acción
The mechanism of action of ergonine involves its interaction with various molecular targets in the body. This compound and its derivatives can bind to serotonin receptors, dopamine receptors, and adrenergic receptors, modulating their activity. These interactions can lead to a range of physiological effects, including vasoconstriction, neurotransmitter release, and changes in mood and perception.
Comparación Con Compuestos Similares
Ergonine is similar to other ergot alkaloids such as ergovaline, ergoptine, and ergotamine. it has unique properties that distinguish it from these compounds:
Ergovaline: Like this compound, ergovaline is an ergot alkaloid, but it has a different peptide structure, leading to distinct pharmacological effects.
Ergoptine: Ergoptine is another ergot alkaloid with a similar structure to this compound, but it has different substituents on the ergoline ring, affecting its biological activity.
Ergotamine: Ergotamine is well-known for its use in treating migraines. It has a more complex structure compared to this compound and exhibits stronger vasoconstrictive properties.
Propiedades
Número CAS |
29537-61-9 |
|---|---|
Fórmula molecular |
C30H37N5O5 |
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C30H37N5O5/c1-5-29(28(38)35-25(16(2)3)27(37)34-11-7-10-23(34)30(35,39)40-29)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,12,14,16,18,22-23,25,31,39H,5,7,10-11,13,15H2,1-4H3,(H,32,36)/t18-,22-,23+,25+,29-,30+/m1/s1 |
Clave InChI |
XWTYUTWHTOOWSS-LHBBTEICSA-N |
SMILES isomérico |
CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |
SMILES canónico |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


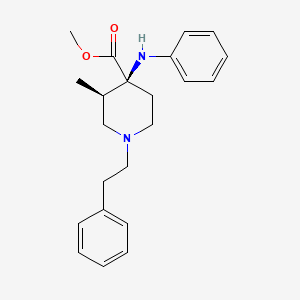
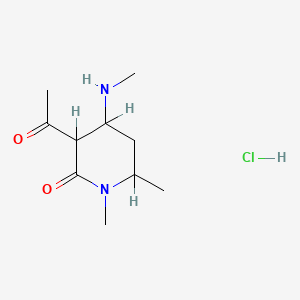

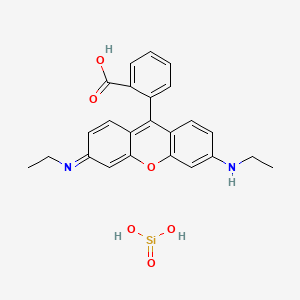
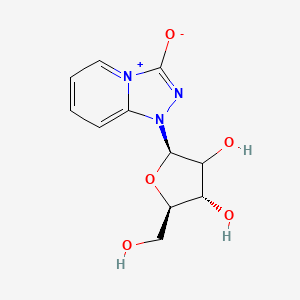
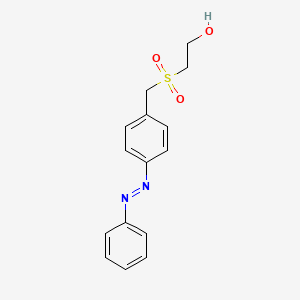
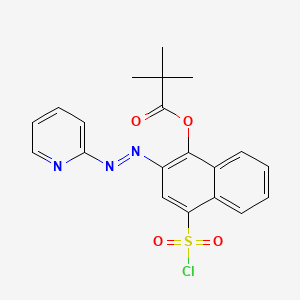
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
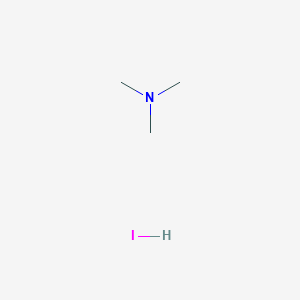
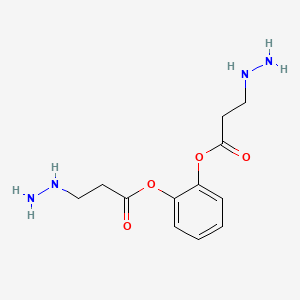
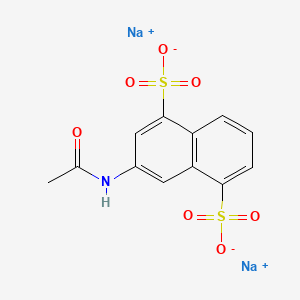
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
